

Physical and chemical properties of Coutaric acid

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Compound of Interest		
Compound Name:	Coutaric acid	
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An In-depth Technical Guide to the Physical and Chemical Properties of Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coutaric acid, a hydroxycinnamoyltartaric acid found predominantly in grapes and wine, is an ester formed from p-coumaric acid and tartaric acid. As a phenolic compound, it contributes to the sensory characteristics and antioxidant properties of wine. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of coutaric acid, including its molecular structure, spectral data, and known biological activities. Detailed experimental protocols for its isolation and analysis are also presented. Due to the limited availability of some quantitative data for coutaric acid, relevant information for its precursor, p-coumaric acid, is included for comparative purposes.

Introduction

Coutaric acid is a naturally occurring phenolic compound that plays a significant role in the chemistry of grapes and wine. It belongs to the family of hydroxycinnamoyl-tartaric acids, which are major phenolic constituents of grapes. The presence and concentration of **coutaric acid** can influence the color, taste, and antioxidant capacity of wine. Understanding its physical and chemical properties is crucial for researchers in the fields of food science, oenology, and natural product chemistry, as well as for professionals in drug development exploring the therapeutic potential of phenolic compounds.



Molecular Structure and Properties

Coutaric acid is an ester formed through the condensation of p-coumaric acid and tartaric acid. Its chemical structure combines the characteristics of both parent molecules.

Table 1: General and Predicted Physical/Chemical Properties of Coutaric Acid

Property	Value	Source
Molecular Formula	C13H12O8	PubChem[1]
Molar Mass	296.23 g/mol	PubChem[1]
IUPAC Name	(2R,3R)-2-hydroxy-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid	PubChem[1]
CAS Number	27174-07-8	Wikipedia[2]
Melting Point	Not Available	
Boiling Point	Not Available	_
pKa (Strongest Acidic)	Predicted: 3.15	Human Metabolome Database[3]
Solubility	Predicted Water Solubility: 0.86 g/L	Human Metabolome Database[3]

Note: Experimental data for melting point, boiling point, and specific solubility values for **coutaric acid** are not readily available in the cited literature.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **coutaric acid**.

Table 2: Spectroscopic Data for Coutaric Acid



Spectroscopic Technique	Key Features	Source
UV-Vis Spectroscopy	Absorption band around 320 nm	ResearchGate
¹ H NMR Spectroscopy	Data reported but specific chemical shifts not readily available in abstract.	Maier, T. et al., 2006
¹³ C NMR Spectroscopy	Data reported but specific chemical shifts not readily available in abstract.	Maier, T. et al., 2006
Mass Spectrometry (ESI-MS/MS)	Characterized by this method, but specific fragmentation patterns are not detailed in the abstract.	Maier, T. et al., 2006

Comparative Data for p-Coumaric Acid

Given the limited quantitative data for **coutaric acid**, the properties of its precursor, p-coumaric acid, are provided below for context.

Table 3: Physical and Chemical Properties of p-Coumaric Acid

/alue Source
C ₉ H ₈ O ₃ PubChem[4]
.64.16 g/mol PubChem[4]
11.5 °C PubChem[4]
Slightly soluble Wikipedia[5]
8.21 ± 0.64 mg/mL MDPI[6]
/ery soluble Wikipedia[5]
max: 226, 310 nm Cayman Chemical[7]
/ery soluble Wikipedia[5]



Experimental Protocols Isolation of Coutaric Acid from Grape Pomace

A detailed method for the isolation of **coutaric acid** from grape pomace has been described by Maier, T. et al. (2006) using high-speed counter-current chromatography (HSCCC). While the full text was not available for detailed reproduction, the abstract outlines the following key steps:

- Extraction: **Coutaric acid** is extracted from grape pomace.
- Initial Separation: A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:7:3:7, v/v/v/v) with 0.5% trifluoroacetic acid (TFA) is used in head-to-tail elution mode to separate **coutaric acid** from other polyphenols.
- Final Isolation: A second HSCCC run with a solvent system of tert-butyl-methyl ether/acetonitrile/n-butanol/water (2:2:1:5, v/v/v/v) containing 0.5% TFA in tail-to-head elution mode is used to isolate **coutaric acid**.
- Purity and Yield: This method yielded **coutaric acid** with a purity of 97.2%.

Analysis of Coutaric Acid by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of **coutaric acid** in wine and grape juice.

- Sample Preparation: Wine samples can often be directly injected after filtration through a 0.45 μm filter.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution is commonly employed, often consisting of an acidified aqueous phase (e.g., water with formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).
- Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at approximately
 320 nm, the characteristic absorption maximum for coutaric acid.



 Quantification: Quantification is achieved by comparing the peak area of coutaric acid in the sample to a calibration curve generated from standards of known concentrations.

Biological and Chemical Activity Antioxidant Activity

As a phenolic compound, **coutaric acid** is expected to possess antioxidant properties. However, specific quantitative data from assays such as DPPH or ORAC for **coutaric acid** are not readily available in the reviewed literature. For comparison, p-coumaric acid has demonstrated significant antioxidant activity in various assays.[8][9]

Enzymatic Browning

Coutaric acid is a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and wine. The oxidation of **coutaric acid** by PPO leads to the formation of quinones, which can then polymerize to form brown pigments. This process is of particular interest in winemaking as it can affect the color and sensory properties of the final product.

Visualizations Biosynthesis of Coutaric Acid

The following diagram illustrates the formation of **coutaric acid** from its precursors, p-coumaric acid and tartaric acid, a key reaction in grape berries.



Tartaric Acid Polyphenol Oxidase (PPO) + O2 Coutaric Acid Quinone Polymerization Brown Polymers (Melanins)

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